molecular formula C5H2ClNO3S B15311958 2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid

2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid

Katalognummer: B15311958
Molekulargewicht: 191.59 g/mol
InChI-Schlüssel: GZPCOMRJAIAISJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid typically involves the reaction of 2-chloro-1,3-thiazole with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then stirred at a low temperature to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with essential biological processes in microorganisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Chloro-1,3-thiazol-5-yl)methanol
  • 2-Chloro-1,3-thiazole-4-carboxylic acid
  • 2-(4-Chlorophenyl)-1,3-thiazole

Uniqueness

2-(2-Chloro-1,3-thiazol-4-yl)-2-oxoacetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C5H2ClNO3S

Molekulargewicht

191.59 g/mol

IUPAC-Name

2-(2-chloro-1,3-thiazol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C5H2ClNO3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H,9,10)

InChI-Schlüssel

GZPCOMRJAIAISJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(S1)Cl)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.